molecular formula C6H14N2O B8081901 Azane;1-ethylpyrrolidin-2-one

Azane;1-ethylpyrrolidin-2-one

Cat. No.: B8081901
M. Wt: 130.19 g/mol
InChI Key: UHSGIQZSVIMFEK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Analysis

The IUPAC name 1-ethylpyrrolidin-2-one derives from its bicyclic structure: a five-membered lactam ring (pyrrolidinone) with an ethyl group bonded to the nitrogen atom. The lactam ring consists of four methylene groups and a ketone oxygen at position 2, while the ethyl substituent introduces steric and electronic effects that influence reactivity.

Structural Features :

  • Ring system : Pyrrolidinone (5-membered lactam).
  • Substituents : Ethyl group (-CH₂CH₃) at nitrogen.
  • Functional groups : Lactam (cyclic amide) and secondary amine.

The compound’s planar structure can be represented as:
$$
\text{C}6\text{H}{11}\text{NO} \quad \text{(Molecular formula)}
$$
Figure 1: Skeletal structure of 1-ethylpyrrolidin-2-one. The lactam ring is highlighted in blue, with the ethyl group at N1.

Experimental X-ray crystallography data (unavailable in public sources) would typically confirm bond lengths and angles, but computational models predict a slightly puckered ring conformation due to steric strain.

Synonyms and Alternative Naming Conventions

This compound is referenced under multiple aliases in chemical literature and commercial catalogs:

Synonym Source
N-Ethyl-2-pyrrolidone PubChem, Ataman Kimya
Ethyl pyrrolidone ChemSpider, EvitaChem
1-Ethylazacyclopentan-2-one Regulatory documents

The term “azane” in its name (from EvitaChem) appears contradictory, as azanes denote acyclic hydronitrogens, whereas this compound is cyclic. This discrepancy suggests either a misclassification or non-IUPAC usage of “azane” to emphasize nitrogen content.

Molecular Formula and Weight: Computational vs Experimental Data

Molecular formula : $$\text{C}6\text{H}{11}\text{NO}$$
Molar mass :

  • Experimental : 113.16 g/mol (PubChem).
  • Computational : 113.16 g/mol (ChemSpider).

Discrepancies between computational and experimental data are negligible, confirming the formula’s accuracy. Mass spectrometry (MS) fragments align with cleavage patterns at the lactam ring and ethyl group.

Stereochemical Considerations and Conformational Dynamics

The pyrrolidinone ring adopts envelope or half-chair conformations to minimize steric strain. Key stereochemical aspects include:

  • Chirality : No chiral centers exist in the parent structure.
  • Conformational flexibility : Ring puckering allows nitrogen lone-pair delocalization into the carbonyl group, stabilizing the lactam.

Dynamic Effects :

  • Ring inversion : Energy barriers (~5–10 kJ/mol) permit rapid interconversion between conformers.
  • Solvent interactions : Polar solvents stabilize the planar lactam via hydrogen bonding.

Properties

IUPAC Name

azane;1-ethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.H3N/c1-2-7-5-3-4-6(7)8;/h2-5H2,1H3;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSGIQZSVIMFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1=O.N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The synthesis of NEP via nucleophilic substitution leverages the reactivity of silyl-protected pyrrolidinones. In this method, 1-trimethylsilyl-2-pyrrolidinone reacts with ethyl benzenesulphonate under thermal conditions (140–170°C for 3–5 hours). The trimethylsilyl (TMS) group acts as a leaving group, facilitating ethyl substitution at the nitrogen atom.

Key Steps :

  • Silylation : Pyrrolidinone is first silylated to enhance electrophilicity at the nitrogen center.

  • Alkylation : Ethyl benzenesulphonate delivers the ethyl group via nucleophilic displacement of the TMS moiety.

  • Isolation : Fractional distillation under reduced pressure yields NEP with a reported purity of >98%.

Optimization and Challenges

  • Temperature Control : Maintaining temperatures above 140°C ensures complete desilylation but risks decomposition above 170°C.

  • Yield Limitations : The process achieves a moderate yield of 59%, attributed to competing side reactions such as over-alkylation or solvent decomposition.

  • Catalyst-Free : Unlike metal-catalyzed methods, this approach avoids transition metals, simplifying purification.

High-Pressure Amination of Gamma-Butyrolactone (GBL)

Continuous Industrial Process

The most scalable method for NEP production involves the reaction of gamma-butyrolactone (GBL) with monoethylamine (MEA) under high-temperature, high-pressure conditions (320–420°C, 70–120 bar). This continuous process, patented by BASF, emphasizes efficiency and purity.

Reaction Parameters :

  • Molar Ratio : GBL:MEA = 1:1.08–1:2.

  • Residence Time : Optimized to 2–6 hours to maximize conversion.

  • Byproduct Management : Water content in the feed is restricted to <15 wt% to minimize hydrolysis of GBL to γ-hydroxybutyric acid.

Purification Workflow :

  • Distillation Column (K₁) : Separates unreacted MEA and water from the crude product.

  • Dewatering Column (K₃) : Recycles anhydrous MEA back into the reactor, reducing raw material costs.

Performance Metrics

  • Purity : >99.5% NEP with residual GBL <0.05 wt%.

  • Space-Time Yield (STY) : 0.5–1.2 kg/L·h, outperforming batch processes.

  • Color Stability : APHA color number ≤20, critical for electronics-grade applications.

Comparative Analysis of Synthesis Methods

Parameter Nucleophilic Substitution GBL Amination
Reactants 1-Trimethylsilyl-2-pyrrolidinone, Ethyl benzenesulphonateGBL, Monoethylamine
Conditions 140–170°C, ambient pressure320–420°C, 70–120 bar
Yield 59%85–92% (continuous process)
Purity >98%>99.5%
Scale Laboratory-scaleIndustrial-scale
Key Advantage Metal-free, simple setupHigh throughput, low waste

Industrial Applications and Scalability

The GBL amination method dominates industrial production due to its compatibility with continuous manufacturing and superior economics. For instance, a single reactor unit operating at 350°C and 90 bar can produce 10,000 metric tons annually. In contrast, the silylation route remains confined to small-scale specialty chemical synthesis, where metal contamination is prohibitive .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-ethylsuccinimide.

    Reduction: It can be reduced to form 1-ethylpyrrolidine.

    Substitution: It can undergo nucleophilic substitution reactions with halides to form N-substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and aryl halides, typically under basic conditions.

Major Products Formed

    Oxidation: N-ethylsuccinimide.

    Reduction: 1-ethylpyrrolidine.

    Substitution: N-substituted derivatives of 1-ethyl-2-pyrrolidinone.

Scientific Research Applications

Chemical Synthesis

1.1 Solvent and Reagent in Organic Reactions
N-ethylpyrrolidin-2-one serves as an effective solvent and reagent in several organic reactions. Its polar aprotic nature makes it suitable for reactions requiring a non-protic environment. It is particularly useful in:

  • Nucleophilic substitutions : NEP can stabilize ionic intermediates, enhancing reaction rates.
  • Catalysis : NEP has been employed as a solvent in catalytic processes, including asymmetric synthesis where it aids in solubilizing reactants and catalysts efficiently.

1.2 Case Study: Asymmetric Synthesis
A study demonstrated the use of NEP in the asymmetric synthesis of chiral amines through catalytic hydrogenation, yielding high enantiomeric excess (ee) values. The presence of NEP improved the solubility of substrates and catalysts, facilitating better reaction kinetics .

Pharmaceutical Applications

2.1 Drug Formulation
NEP is utilized in the formulation of pharmaceuticals due to its ability to enhance drug solubility and stability. It acts as a co-solvent in formulations where water solubility is limited.

2.2 Case Study: Anticancer Agents
Research has shown that NEP-based formulations can improve the bioavailability of certain anticancer agents, leading to enhanced therapeutic efficacy. For instance, a formulation containing NEP was tested with a novel STAT3 inhibitor, demonstrating improved absorption and reduced toxicity compared to traditional solvents .

Materials Science

3.1 Polymer Production
N-ethylpyrrolidin-2-one is used as a solvent in the production of polymers and polymer composites. Its properties allow for:

  • Dissolution of polymer precursors : NEP effectively dissolves various polymeric materials, facilitating their processing.
  • Enhancement of mechanical properties : Polymers processed with NEP exhibit improved tensile strength and flexibility.

3.2 Case Study: Conductive Polymers
In a study focused on conductive polymers, NEP was used to dissolve polyaniline and other conductive materials, resulting in films with superior conductivity compared to those processed with conventional solvents .

Biological Research

4.1 Cell Culture Medium
N-ethylpyrrolidin-2-one has been explored as an additive in cell culture media due to its low toxicity and ability to enhance cell viability.

4.2 Case Study: Cardiovascular Research
In cardiovascular studies, NEP was incorporated into culture media for cardiomyocytes, showing improved cell adhesion and proliferation rates compared to standard media formulations . This suggests potential applications in tissue engineering and regenerative medicine.

Summary Table of Applications

Application AreaSpecific UseBenefits
Chemical SynthesisSolvent and reagentEnhances reaction rates
PharmaceuticalsDrug formulationImproves solubility and stability
Materials SciencePolymer productionEnhances mechanical properties
Biological ResearchCell culture mediumIncreases cell viability

Mechanism of Action

The mechanism of action of 1-ethyl-2-pyrrolidinone is primarily based on its ability to act as a solvent. It can dissolve a wide range of organic and inorganic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved in its action depend on the specific application and the compounds it interacts with.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-ethylpyrrolidin-2-one with structurally and functionally analogous compounds, including N-Methyl-2-pyrrolidone (NMP) , 2-Pyrrolidone , and N,N-Dimethylacetamide (DMAC) .

Property 1-Ethylpyrrolidin-2-one (NEP) N-Methyl-2-pyrrolidone (NMP) 2-Pyrrolidone N,N-Dimethylacetamide (DMAC)
Molecular Formula C₆H₁₁NO C₅H₉NO C₄H₇NO C₄H₉NO
Molecular Weight (g/mol) 113.16 99.13 85.11 87.12
CAS Number 2687-91-4 872-50-4 616-45-5 127-19-5
Structure Ethyl-substituted pyrrolidone Methyl-substituted pyrrolidone Unsubstituted pyrrolidone Linear amide with dimethyl groups
Boiling Point ~218°C (estimated) 202–204°C 245–250°C 165–166°C
Applications Solvent in coatings, electronics Industrial solvent, Li-ion batteries Pharmaceuticals, polymers Solvent in polymers, pharmaceuticals
Toxicity Reproductive toxicity concerns; regulated at ≥0.3% Reproductive toxicity (EU-restricted) Moderate toxicity Hepatotoxicity; regulated
Regulatory Status Requires DNEL assessment ≥0.3% Restricted under EU REACH Limited restrictions Restricted under EU REACH

Key Comparisons

Structural Differences :

  • NEP and NMP are both alkyl-substituted pyrrolidones, but NEP’s ethyl group increases its lipophilicity compared to NMP’s methyl group. This affects solubility profiles and interactions with organic materials .
  • DMAC , a linear amide, lacks the cyclic structure of pyrrolidones, resulting in lower thermal stability but faster evaporation rates .

Performance in Applications :

  • NEP and NMP are preferred in electronics for their high dielectric constants, but NEP’s higher boiling point makes it suitable for high-temperature processes .
  • 2-Pyrrolidone is less commonly used as a solvent due to its higher polarity and lower volatility but is critical in synthesizing polymers like polyvinylpyrrolidone (PVP) .

Toxicity and Regulation :

  • Both NEP and NMP are classified as reproductive toxins under EU regulations, requiring strict handling protocols. However, NEP’s larger ethyl group may reduce dermal absorption compared to NMP .
  • DMAC is regulated similarly but poses distinct risks, such as hepatotoxicity, due to its metabolic pathway differences .

Market and Sustainability :

  • While NMP faces phase-outs in the EU, NEP is emerging as a substitute in niche applications, though its higher production cost limits widespread adoption .
  • DMAC remains critical in polyacrylonitrile processing but is increasingly replaced by greener solvents like γ-valerolactone .

Research Findings and Data Gaps

  • Toxicity Profiles : While NEP ’s reproductive toxicity is documented, long-term ecotoxicological impacts remain understudied compared to DMAC .
  • Regulatory Trends : The 2023 EU proposal to classify NEP as a Substance of Very High Concern (SVHC) could mirror NMP ’s regulatory trajectory, impacting industrial adoption .

Biological Activity

1-Ethylpyrrolidin-2-one, commonly referred to as Azane, is a cyclic amide with notable biological activities. This compound has garnered attention in pharmaceutical research due to its diverse applications, particularly in the fields of medicinal chemistry and drug development. The following sections delve into its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

1-Ethylpyrrolidin-2-one is characterized by its five-membered ring structure containing a nitrogen atom. Its molecular formula is C6H11NOC_6H_{11}NO, and it possesses unique solubility properties that enhance its biological activity. The compound is soluble in various organic solvents, making it suitable for diverse applications in biological systems .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 1-ethylpyrrolidin-2-one. In vitro assays demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, one study reported IC50 values for various derivatives against HepG2 (human liver carcinoma) cells, indicating significant cytotoxicity . The following table summarizes the IC50 values of selected compounds derived from 1-ethylpyrrolidin-2-one:

CompoundIC50 (µM)Cancer Cell Line
Compound A6.525HepG2
Compound B10.97HepG2
Compound C12.40HepG2

These findings suggest that modifications to the 1-ethylpyrrolidin-2-one structure can enhance its anticancer efficacy.

Antimicrobial Activity

1-Ethylpyrrolidin-2-one has also been investigated for its antimicrobial properties. In vitro studies indicated effectiveness against various bacterial strains, including Escherichia coli. The binding affinity of certain derivatives with bacterial receptors was assessed through molecular docking studies, revealing promising interactions that could lead to the development of new antimicrobial agents .

Neuroprotective Effects

Research has indicated that 1-ethylpyrrolidin-2-one may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in treating neurological disorders .

Study on Anticancer Properties

A pivotal study published in a peer-reviewed journal explored the synthesis and biological evaluation of various derivatives of 1-ethylpyrrolidin-2-one. Researchers synthesized several compounds and tested their cytotoxicity against multiple cancer cell lines. The study concluded that specific modifications significantly improved anticancer activity, with some derivatives showing IC50 values lower than traditional chemotherapeutics .

Neuroprotective Study

Another significant investigation focused on the neuroprotective capabilities of 1-ethylpyrrolidin-2-one in models of oxidative stress-induced neuronal damage. The results indicated that the compound could mitigate oxidative stress and promote neuronal survival, suggesting potential applications in treating Alzheimer's disease and other neurodegenerative conditions .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 1-ethylpyrrolidin-2-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves alkylation of pyrrolidin-2-one using ethylating agents (e.g., ethyl halides) under basic conditions. Optimization can include:

  • Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility but require careful post-reaction purification.
  • Temperature Control : Moderate heating (60–80°C) balances reactivity and side-product formation.
  • Purity Validation : Post-synthesis purification via fractional distillation or column chromatography ensures high yields (>85%) .

Q. What spectroscopic techniques are most effective for characterizing 1-ethylpyrrolidin-2-one, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • NMR : Focus on <sup>1</sup>H NMR peaks: δ 1.2–1.4 ppm (triplet, CH3 of ethyl group), δ 2.2–2.5 ppm (multiplet, pyrrolidinone ring protons), and δ 3.3–3.5 ppm (quartet, N-CH2).
  • IR : Key stretches include C=O at ~1680 cm<sup>-1</sup> and C-N at ~1250 cm<sup>-1</sup>.
  • Mass Spectrometry : Molecular ion peak at m/z 113 (M<sup>+</sup>) and fragmentation patterns for structural confirmation .

Q. What safety protocols are essential when handling 1-ethylpyrrolidin-2-one in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations (<0.3% as per regulatory thresholds).
  • Waste Disposal : Neutralize with dilute acid before disposal in designated organic waste containers.
  • Regulatory Compliance : Include Derived No-Effect Levels (DNELs) in safety assessments for mixtures ≥0.3% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when using 1-ethylpyrrolidin-2-one as a solvent or catalyst?

  • Methodological Answer :

  • Variable Analysis : Systematically test parameters like moisture content (use molecular sieves), reagent purity (HPLC-grade solvents), and reaction time.
  • Side-Reaction Monitoring : Employ in-situ FTIR or GC-MS to detect byproducts (e.g., hydrolysis to pyrrolidinone).
  • Reproducibility : Cross-validate results with independent labs using standardized protocols .

Q. What advanced computational methods are suitable for studying the electronic structure and reactivity of 1-ethylpyrrolidin-2-one in catalytic applications?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD) : Simulate solvent interactions in catalytic cycles (e.g., hydrogen bonding with substrates).
  • Validation : Compare computational data with experimental X-ray crystallography results (e.g., bond lengths, angles) .

Q. In pharmacological studies, what in vitro assays are most appropriate for evaluating the bioactivity of 1-ethylpyrrolidin-2-one derivatives?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target kinases or proteases using fluorescence-based substrates (e.g., FRET probes).
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • ADME Profiling : Assess metabolic stability via liver microsome incubation and HPLC quantification of parent compound .

Q. What strategies are recommended for scaling up the synthesis of 1-ethylpyrrolidin-2-one while maintaining safety and minimizing environmental impact?

  • Methodological Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce hazardous intermediate accumulation.
  • Green Chemistry Principles : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water.
  • Lifecycle Analysis (LCA) : Quantify waste generation and energy use to optimize sustainability metrics .

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